

# Nemtabrutinib overall response rate CLL SLL

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

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## Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data for **nemtabrutinib** and other BTK inhibitors in CLL/SLL treatment, compiled from recent clinical studies.

Drug Name	BTK Inhibitor Type	Trial Phase / Name	Patient Population	Overall Response Rate (ORR)	Key Safety Events (Grade ≥3)
<b>Nemtabrutinib</b>	Reversible (non-covalent)	Phase 1 (MK-1026-001) [1]	R/R CLL	<b>75%</b> (at 65 mg dose) [1]	Neutropenia (23.4%), febrile neutropenia (14.9%), pneumonia (14.9%) [1]
<b>Ibrutinib</b>	Irreversible (covalent)	Phase 3 (RESONATE) [2]	R/R CLL/SLL	<b>91%</b> [2]	Hypertension (9%), atrial fibrillation (6%) [2]
<b>Acalabrutinib</b>	Irreversible (covalent)	Phase 1/2 (ACE-CL-001) [3]	Treatment-naive CLL	<b>97%</b> [3]	Infection (15%), hypertension (11%), atrial

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					fibrillation (2%) [3]
<b>Pirtobrutinib</b>	Reversible (non-covalent)	Phase 3 (BRUIN CLL-314) [4]	R/R & treatment-naive CLL/SLL	<b>Non-inferior</b> to ibrutinib (detailed data pending) [4]	Data pending; safety profile consistent with prior reports [4]
<b>Zanubrutinib + Venetoclax</b>	Irreversible (covalent) BTKi + BCL2 inhibitor	Phase 2 [5]	R/R CLL/SLL	<b>95%</b> (interim analysis) [5]	Most common AEs: bruising (57%), diarrhea (42%); atrial fibrillation (8%) [5]

## Nemtabrutinib Key Experimental Protocol

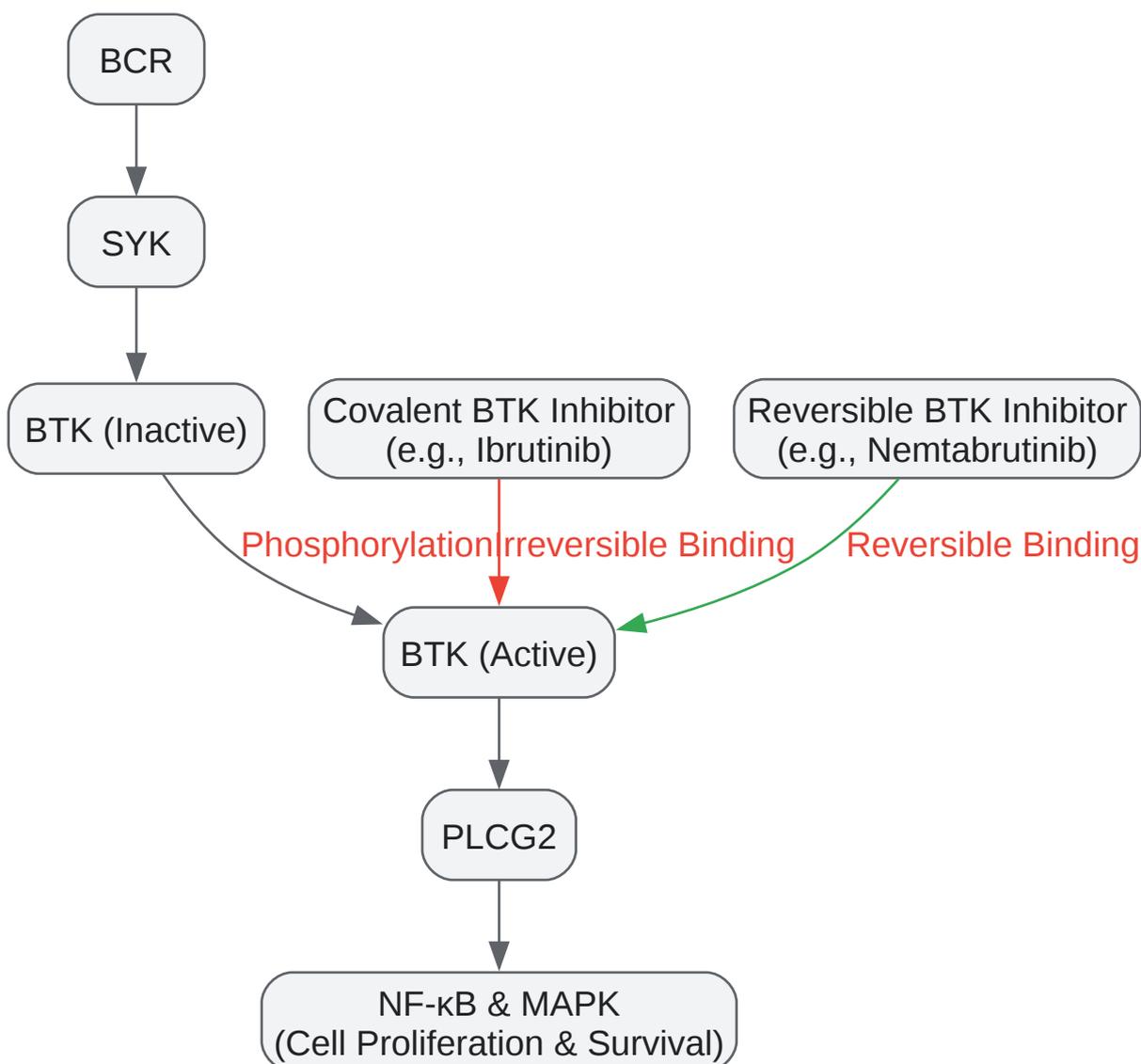
The primary data for **nemtabrutinib** comes from the first-in-human Phase 1 MK-1026-001 study (NCT03162536) [1].

- **Objective:** To evaluate the safety, pharmacology, and antitumor activity of **nemtabrutinib** in patients with relapsed/refractory hematologic malignancies [1].
- **Study Design:** Open-label, single-arm trial utilizing a **3 + 3 dose escalation design**. Doses from 5 mg to 75 mg once daily in 28-day cycles were tested to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D) [1].
- **Patient Population:** The analysis included 48 patients with CLL, B-cell non-Hodgkin lymphoma, or Waldenström macroglobulinemia who were relapsed/refractory after  **$\geq 2$  prior therapies**. Among the 47 treated patients, 29 had CLL [1].
- **Endpoints:**
  - **Primary Endpoints:** Safety and tolerability, and the determination of the **Recommended Phase II Dose (RP2D)**, which was established as **65 mg daily** [1].
  - **Key Efficacy Measure: Overall Response Rate (ORR).** The ORR was specifically defined for the cohort of patients with CLL receiving the 65 mg daily dose [1].

- **Assessment Criteria:** Response was evaluated per the **2018 iwCLL guidelines**, which incorporate specific clarifications that treatment-related lymphocytosis alone is not considered progressive disease [2].

## BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the mechanism of action of covalent and reversible BTK inhibitors within the B-cell receptor signaling pathway.



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## Interpretation of Key Findings

- **Nemtabrutinib's Niche:** The **75% ORR** in heavily pre-treated R/R CLL patients is clinically significant and supports its continued development, particularly for patients who may have failed prior therapies [1]. Its reversible mechanism may offer a therapeutic option for patients with resistance to covalent BTK inhibitors.
- **Cross-Trial Comparison Caveat:** The ORR for **nemtabrutinib** comes from an early-phase trial, while data for ibrutinib and acalabrutinib are from later-phase studies. Differences in trial design, patient populations, and prior lines of therapy limit direct comparison of the ORR figures [1] [2] [3].
- **Therapeutic Evolution:** The high response rates of BTK inhibitors represent a major advance. A large SEER database analysis confirms a significant improvement in overall survival for CLL patients in the modern targeted therapy era (2015-2020) compared to earlier periods [6].
- **Future Directions:** The positive data for **nemtabrutinib** and other newer agents like pirtobrutinib highlight a trend towards developing **reversible BTK inhibitors** and **fixed-duration combination therapies** (e.g., zanubrutinib + venetoclax) to improve efficacy, overcome resistance, and potentially limit long-term toxicity [5] [7] [4].

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To cite this document: Smolecule. [Nemtabrutinib overall response rate CLL SLL]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-overall-response-rate-ctl-sll>]

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